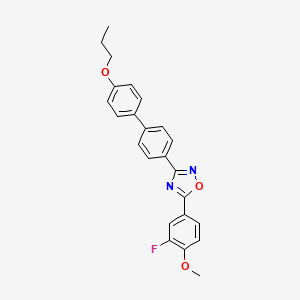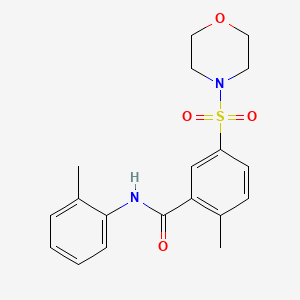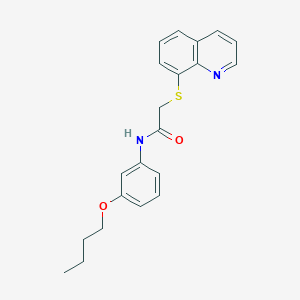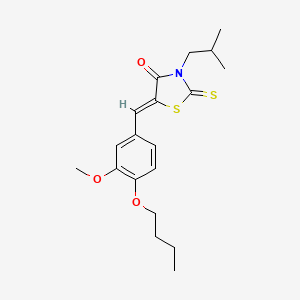
5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the oxadiazole family and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
Mécanisme D'action
The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been suggested that 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole may interact with certain enzymes and receptors, leading to its observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole have been extensively studied. This compound has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, in various cell types. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to possess antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. Additionally, this compound has been found to possess antibacterial and antifungal properties. However, some limitations of using 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
The potential therapeutic applications of 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole are vast, and there are many future directions for research in this area. Some possible areas of future research include the development of novel drug delivery systems to enhance the bioavailability of this compound, the identification of new targets for this compound, and the investigation of its potential use in combination therapy with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole and to determine its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 3-(4'-propoxy-4-biphenylyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole with different reagents. One of the most commonly used methods is the reaction of 3-(4'-propoxy-4-biphenylyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole with hydrazine hydrate in the presence of a catalyst.
Applications De Recherche Scientifique
The potential therapeutic applications of 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole have been extensively studied in recent years. This compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess anti-cancer and anti-tumor activities by inducing apoptosis in cancer cells. Furthermore, 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to possess antibacterial and antifungal properties.
Propriétés
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c1-3-14-29-20-11-8-17(9-12-20)16-4-6-18(7-5-16)23-26-24(30-27-23)19-10-13-22(28-2)21(25)15-19/h4-13,15H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUWXTRTCGLSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151660.png)
![1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5151662.png)
![2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5151671.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)


![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)
![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)
![[bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)
